molecular formula C20H18N4O B11048845 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

Cat. No. B11048845
M. Wt: 330.4 g/mol
InChI Key: HBUWGKDMAUXFSI-UHFFFAOYSA-N
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Description

8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a chromene and a pyridine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common approach is the reaction of aldehydes, malononitrile, and cyclohexanediones under specific conditions. For instance, the use of catalysts such as N,N-disulfopiperidiniumbisulfate in ethyl acetate under reflux conditions can yield high product efficiency . Microwave and ultrasonic radiation have also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions using recyclable catalysts to minimize waste and improve efficiency. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions include various substituted chromeno[2,3-b]pyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its isopropyl group, in particular, can influence its lipophilicity and interaction with biological membranes, enhancing its potential as a therapeutic agent.

properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

13,15-diamino-11-propan-2-yl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile

InChI

InChI=1S/C20H18N4O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)18(13)25-20-16(15)17(22)14(9-21)19(23)24-20/h3-8,10,15H,1-2H3,(H4,22,23,24)

InChI Key

HBUWGKDMAUXFSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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